8-Demethylgeldanamycin is a derivative of geldanamycin, a naturally occurring ansamycin antibiotic known for its potent inhibition of heat shock protein 90 (Hsp90). This compound has garnered attention due to its potential applications in cancer therapy, particularly as an Hsp90 inhibitor. The structural modification of geldanamycin to create 8-demethylgeldanamycin involves the removal of a methyl group from the 8-position of the parent compound, which may alter its biological activity and pharmacological properties.
8-Demethylgeldanamycin is produced primarily through genetic engineering techniques involving the actinobacterium Streptomyces hygroscopicus. This organism is the natural source of geldanamycin and its derivatives. By manipulating the polyketide synthase pathways within this strain, researchers have been able to generate various geldanamycin derivatives, including 8-demethylgeldanamycin and 4,5-epoxy-8-demethylgeldanamycin .
In terms of classification, 8-demethylgeldanamycin falls under the category of ansamycins, which are a class of antibiotics characterized by their unique bicyclic structure and ability to inhibit Hsp90. This inhibition is significant in cancer treatment as it disrupts the function of several client proteins involved in tumor growth and survival.
The synthesis of 8-demethylgeldanamycin can be achieved through both biosynthetic and chemical methods. The primary biosynthetic route involves genetically modifying Streptomyces hygroscopicus to replace the acyltransferase domain in its polyketide synthase with a malonyl acyltransferase domain. This alteration facilitates the removal of the 8-methyl group from geldanamycin .
Chemical synthesis approaches have also been explored, including various organic transformations that allow for selective demethylation of the parent compound. For instance, methods utilizing transition metal catalysts have been reported for efficient modification of the geldanamycin scaffold to produce derivatives with enhanced activity .
The molecular formula for 8-demethylgeldanamycin is C_22H_25N_3O_6, with a molecular weight of approximately 425.45 g/mol. The structure retains the core bicyclic ansamycin framework characteristic of geldanamycin but lacks the methyl group at the 8-position. This structural modification may influence its binding affinity to Hsp90 and other biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structure of 8-demethylgeldanamycin, confirming its identity through both one-dimensional and two-dimensional NMR techniques .
8-Demethylgeldanamycin undergoes several chemical reactions typical for ansamycins, including non-enzymatic reactions with glutathione. These reactions can lead to the formation of glutathione conjugates, which may influence the pharmacokinetics and toxicity profile of the compound .
Additionally, studies have shown that modifications at various positions on the geldanamycin scaffold can significantly alter its reactivity and biological activity. For instance, derivatives with different substituents at the C-17 position have demonstrated varied affinities for Hsp90 and differing cytotoxic profiles against cancer cell lines .
The primary mechanism of action for 8-demethylgeldanamycin involves its role as an inhibitor of Hsp90. By binding to the N-terminal ATP-binding site of Hsp90, it prevents the proper folding and stabilization of client proteins that are critical for cancer cell survival. This inhibition leads to proteasomal degradation of these client proteins, resulting in reduced tumor growth and increased apoptosis in cancer cells .
Research indicates that 8-demethylgeldanamycin exhibits moderate cytotoxicity against various cancer cell lines, including breast cancer cells (SK-BR-3), suggesting its potential utility as an anticancer agent .
8-Demethylgeldanamycin exhibits several notable physical properties:
Chemical properties include:
Quantitative analyses such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time .
The primary application of 8-demethylgeldanamycin lies in cancer research and therapy. Its role as an Hsp90 inhibitor positions it as a candidate for targeted cancer therapies aimed at disrupting cellular pathways critical for tumorigenesis. Additionally, ongoing research explores its potential in combination therapies with other anticancer agents to enhance therapeutic efficacy.
Furthermore, studies are investigating its use in drug discovery programs aimed at developing novel inhibitors that can overcome resistance mechanisms observed in various cancers .
The geldanamycin biosynthetic gene cluster (gdm, ~60 kb) in S. hygroscopicus NRRL 3602 contains three modular PKS genes (gdmAI, AII, AIII) alongside pathway-specific regulators (gdmRI, RII, RIII). Deletion studies confirm that GdmRIII (a TetR-family protein) and LAL-type regulators GdmRI/RII function as essential positive controllers of PKS transcription [1] [8]. Disruption of gdmRIII in S. hygroscopicus var. geldanus reduces geldanamycin yields by >95%, demonstrating its non-redundant role in pathway activation.
Table 1: Genetic Engineering Strategies for 8-Demethylgeldanamycin Production
Method | Target | Engineering Approach | Outcome |
---|---|---|---|
Regulatory knockout | gdmRIII | Homologous recombination deletion | PKS expression failure; no geldanamycin produced |
Red/ET recombination | gdmA2A3 subcluster | λ-Red-mediated modification in E. coli | KR6 domain mutation; novel analog synthesis |
ΦC31-integration vector | AT4 domain * | Site-specific integration of modified PKS segment | 8-Demethylgeldanamycin at 18–22 mg/L |
Modern recombinogenic engineering circumvents traditional limitations in Streptomyces genetic manipulation. The Red/ET system enables precise modifications (e.g., point mutations, domain deletions) in gdm genes cloned into shuttle vectors within E. coli, followed by conjugal transfer to S. hygroscopicus [4]. This approach reduces engineering timelines from months to weeks and achieves 92% recombination efficiency for PKS modifications targeting demethylation.
The C8 methyl group of geldanamycin originates from a methylmalonyl-CoA extender unit incorporated by the acyltransferase (AT) domain of module 4 (AT4). Structural analysis reveals AT4 exhibits strict specificity for methylmalonyl-CoA due to conserved residues in its active site pocket [2] [6]. Replacement of AT4 with a malonyl-CoA-specific AT domain from the soraphen PKS redirects module 4 toward malonyl-CoA incorporation, yielding the C8-desmethyl intermediate.
Table 2: Metabolite Profile of Recombinant Strain K309-27-1
Compound | Modification | Yield (mg/L) | Cytotoxicity (SK-BR-3 IC₅₀) |
---|---|---|---|
Geldanamycin (1) | Parent compound | 45.2 | 28 nM |
8-Demethylgeldanamycin (2) | C8 demethylation | 19.8 | 310 nM |
4,5-Epoxy-8-demethylgeldanamycin (3) | C8 demethylation + epoxidation | 3.5 | 850 nM |
The recombinant strain S. hygroscopicus K309-27-1, harboring the AT4-swapped PKS, produces two novel metabolites: 8-demethylgeldanamycin and its 4,5-epoxy derivative [2] [9]. Structural elucidation via 1D/2D NMR confirms the absence of the 8-methyl group (δH 1.25 ppm in geldanamycin) and reveals a downfield shift of H-7 (δH 5.82 → 6.01 ppm), consistent with altered electronic environments. The 10-fold reduction in cytotoxicity against SK-BR-3 breast cancer cells suggests the C8 methyl group influences Hsp90 binding affinity [9].
Native geldanamycin biosynthesis is tightly regulated by inorganic phosphate (Pi) via the two-component system PhoR-PhoP. PhoP binds to 11-bp direct repeats (PHO boxes) upstream of phoU, phoRP, and high-affinity phosphate transporter pstS, repressing transcription under high-Pi conditions (>5 mM) [1] [8]. phoP knockout mutants fail to grow in low-Pi media unless supplemented with 5 mM Pi, confirming its dual role in phosphate homeostasis and antibiotic regulation.
Strategies to overcome Pi limitation and enhance 8-demethylgeldanamycin titers include:
Table 3: Phosphate Optimization Effects on Geldanamycin Production
[Pi] in Medium | Biomass (g/L) | Geldanamycin Titer (mg/L) | Regulatory Status |
---|---|---|---|
0.5 mM | 28.5 | 146.7 | Derepressed |
2.5 mM | 33.1 | 62.4 | Partial repression |
5.0 mM | 35.9 | <5.0 | Fully repressed |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7